molecular formula C19H23N3O2S B2409608 4-(tert-butyl)-3-(4-cyanophenyl)-N-cyclopropyl-5-oxothiomorpholine-2-carboxamide CAS No. 2320923-69-9

4-(tert-butyl)-3-(4-cyanophenyl)-N-cyclopropyl-5-oxothiomorpholine-2-carboxamide

Cat. No. B2409608
CAS RN: 2320923-69-9
M. Wt: 357.47
InChI Key: MFBSNHXIFBBQPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-butyl)-3-(4-cyanophenyl)-N-cyclopropyl-5-oxothiomorpholine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuropharmacology.

Scientific Research Applications

Synthesis and Polymer Applications

4-(tert-butyl) compounds have been utilized in the synthesis of polyamides with unique properties. For example, Hsiao et al. (2000) described the synthesis of polyamides using a compound derived from 4-tert-butylcatechol, which showed noncrystalline properties, high thermal stability, and solubility in various polar solvents, making them suitable for flexible and tough film applications (Hsiao, Yang, & Chen, 2000).

Medicinal Chemistry and Drug Design

In medicinal chemistry, tert-butyl groups are frequently used in the synthesis of potential therapeutic compounds. For instance, Hui-jing Li et al. (2013) synthesized a compound involving tert-butyl for studying the structure-activity relationship of antitumor antibiotics (Li, Wang, Wang, Luo, & Wu, 2013). Additionally, Hadida et al. (2014) described the discovery of a CFTR potentiator, a quinolinone-3-carboxamide derivative, involving tert-butyl groups, highlighting its potential in treating cystic fibrosis (Hadida et al., 2014).

Organic Synthesis and Reactions

In organic synthesis, tert-butyl groups play a crucial role. For example, Haufe et al. (2002) explored the synthesis of monofluorinated cyclopropanecarboxylates, utilizing tert-butyl groups (Haufe, Rosen, Meyer, Fröhlich, & Rissanen, 2002). D’hooghe et al. (2006) achieved the diastereoselective synthesis of cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, demonstrating the versatility of tert-butyl groups in synthesizing novel morpholine derivatives (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).

properties

IUPAC Name

4-tert-butyl-3-(4-cyanophenyl)-N-cyclopropyl-5-oxothiomorpholine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-19(2,3)22-15(23)11-25-17(18(24)21-14-8-9-14)16(22)13-6-4-12(10-20)5-7-13/h4-7,14,16-17H,8-9,11H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBSNHXIFBBQPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(C(SCC1=O)C(=O)NC2CC2)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.